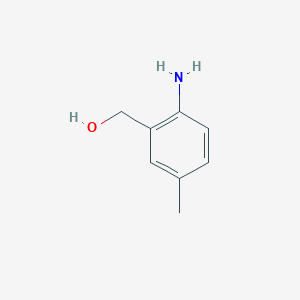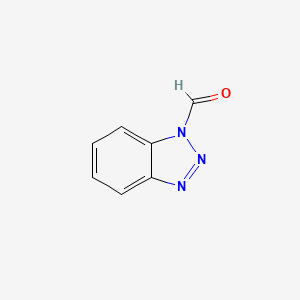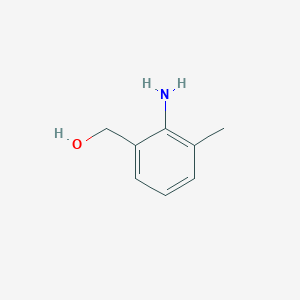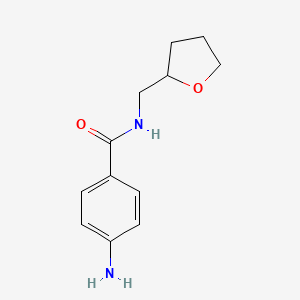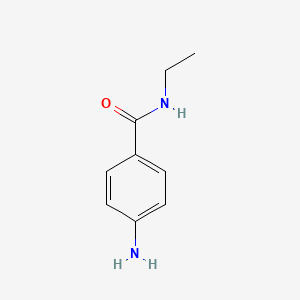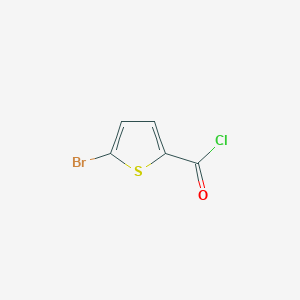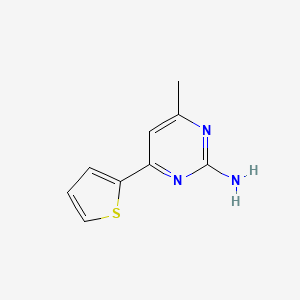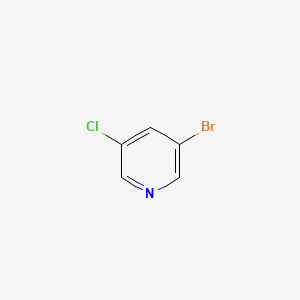
1-Butyl-4-((4-methoxyphenyl)ethynyl)benzene
Overview
Description
1-Butyl-4-((4-methoxyphenyl)ethynyl)benzene is an organic compound with the molecular formula C19H20O. It is a derivative of 1-butyl-4-phenylbenzene, characterized by the presence of a butyl group and a methoxyphenyl group attached to a benzene ring through an ethynyl linkage . This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-butyl-4-((4-methoxyphenyl)ethynyl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxyphenylacetylene and 1-bromo-4-butylbenzene.
Reaction Conditions: A palladium-catalyzed Sonogashira coupling reaction is employed to form the ethynyl linkage between the two starting materials.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
1-Butyl-4-((4-methoxyphenyl)ethynyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethynyl group to an ethylene or ethane group.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of ethylene or ethane derivatives.
Substitution: Formation of halogenated benzene derivatives.
Scientific Research Applications
1-Butyl-4-((4-methoxyphenyl)ethynyl)benzene has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Photochemistry: Studied for its photochemical properties and electron density delocalization.
Molecular Electronics: Explored for its potential in developing molecular wires and other electronic components.
Polymerization: Investigated for its role in polymerization reactions and mesomorphic behavior.
Mechanism of Action
The mechanism of action of 1-butyl-4-((4-methoxyphenyl)ethynyl)benzene involves its interaction with various molecular targets and pathways:
Electron Delocalization: The ethynyl linkage facilitates electron delocalization, affecting the compound’s electronic properties.
Photochemical Reactions: The compound’s structure allows it to participate in photochemical reactions, leading to shifts in vibrational frequencies and electronic transitions.
Comparison with Similar Compounds
1-Butyl-4-((4-methoxyphenyl)ethynyl)benzene can be compared with similar compounds such as:
1-Butyl-4-((4-ethoxyphenyl)ethynyl)benzene: Similar structure but with an ethoxy group instead of a methoxy group.
1-Butyl-4-phenylbenzene: Lacks the ethynyl and methoxy groups, resulting in different chemical properties.
Properties
IUPAC Name |
1-butyl-4-[2-(4-methoxyphenyl)ethynyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O/c1-3-4-5-16-6-8-17(9-7-16)10-11-18-12-14-19(20-2)15-13-18/h6-9,12-15H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTVHHOAFERRCDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C#CC2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50346622 | |
| Record name | 1-Butyl-4-[(4-methoxyphenyl)ethynyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50346622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35684-12-9 | |
| Record name | 1-Butyl-4-[(4-methoxyphenyl)ethynyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50346622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


